molecular formula C10H13N3O B11790113 1-Methyl-N-((2-methylfuran-3-yl)methyl)-1H-pyrazol-4-amine

1-Methyl-N-((2-methylfuran-3-yl)methyl)-1H-pyrazol-4-amine

Katalognummer: B11790113
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: YCSDJSFTVAWEKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-N-((2-methylfuran-3-yl)methyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a methyl group at the 1-position of the pyrazole ring and a 2-methylfuran-3-ylmethyl group attached to the nitrogen atom at the 4-position.

Vorbereitungsmethoden

The synthesis of 1-Methyl-N-((2-methylfuran-3-yl)methyl)-1H-pyrazol-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazol-4-amine with 2-methylfuran-3-carbaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using higher temperatures or pressures and employing continuous flow reactors.

Analyse Chemischer Reaktionen

1-Methyl-N-((2-methylfuran-3-yl)methyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the furan or pyrazole ring can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted pyrazole and furan derivatives.

Wissenschaftliche Forschungsanwendungen

1-Methyl-N-((2-methylfuran-3-yl)methyl)-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-Methyl-N-((2-methylfuran-3-yl)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-N-((2-methylfuran-3-yl)methyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-Methyl-1H-pyrazol-4-amine: Lacks the 2-methylfuran-3-ylmethyl group, resulting in different chemical and biological properties.

    2-Methylfuran-3-ylmethylamine: Lacks the pyrazole ring, leading to distinct reactivity and applications.

    1-Methyl-N-((2-furyl)methyl)-1H-pyrazol-4-amine: Contains a furan ring instead of a 2-methylfuran ring, which may affect its chemical stability and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activities.

Eigenschaften

Molekularformel

C10H13N3O

Molekulargewicht

191.23 g/mol

IUPAC-Name

1-methyl-N-[(2-methylfuran-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C10H13N3O/c1-8-9(3-4-14-8)5-11-10-6-12-13(2)7-10/h3-4,6-7,11H,5H2,1-2H3

InChI-Schlüssel

YCSDJSFTVAWEKR-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CO1)CNC2=CN(N=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.